Thrombin Inhibitory Activity: Differentiating Weak Affinity from Potent In-Class Inhibitors
In a standardized fluorogenic thrombin inhibition assay, tert-butyl 4-carbamimidoylpiperidine-1-carboxylate exhibits an IC50 greater than 200,000 nM (>200 µM), confirming it is a weak thrombin binder [1]. This contrasts sharply with potent, drug-like amidinopiperidine-derived thrombin inhibitors such as BMS-189664, which display sub-nanomolar to low nanomolar Ki values (e.g., Ki = 0.27 nM for BMS-189664 against human alpha-thrombin) [2]. The target compound's low potency makes it unsuitable as a direct thrombin inhibitor but positions it as a useful control or starting scaffold for structure-activity relationship (SAR) studies, where incremental potency gains can be tracked.
| Evidence Dimension | Thrombin Inhibition (IC50) |
|---|---|
| Target Compound Data | >200,000 nM (>200 µM) |
| Comparator Or Baseline | BMS-189664 (a potent amidinopiperidine thrombin inhibitor) |
| Quantified Difference | >740,000-fold difference in potency |
| Conditions | Fluorogenic assay; pre-incubation 30 min; substrate N-Boc-FSR-AMC; 30 min measurement (target compound) vs. chromogenic assay with human alpha-thrombin (comparator) |
Why This Matters
Procurement for thrombin inhibitor SAR programs should select this compound as a low-activity reference point rather than a lead-like candidate, avoiding wasted effort on a scaffold with negligible starting potency.
- [1] BindingDB. BDBM50459536: CHEMBL4211986. Affinity Data: IC50 >2.00E+5 nM for thrombin inhibition. Retrieved from https://bdb8.ucsd.edu/ View Source
- [2] PDB. 6T57: Thrombin in Complex with a D-Phe-Pro-N-amidinopiperidine Derivative. DOI: 10.2210/pdb6t57/pdb. Related to BMS-189664 series. View Source
